molecular formula C23H22N4O3S B2736413 2-((2-morpholino-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-38-8

2-((2-morpholino-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2736413
CAS No.: 536704-38-8
M. Wt: 434.51
InChI Key: KLCWYSICFSOAGR-UHFFFAOYSA-N
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Description

2-((2-morpholino-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a morpholino group, a p-tolyl group, and a pyrimidoindole core, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-morpholino-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps:

    Formation of the Pyrimidoindole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole core.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Morpholino Group: The morpholino group is usually introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophilic intermediate.

    Thioether Formation: The final step involves the formation of the thioether linkage, typically achieved by reacting a thiol with an appropriate electrophilic intermediate under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

The compound’s structure suggests potential pharmacological activity. It could be investigated for its efficacy as an anti-cancer agent, given the presence of the pyrimidoindole core, which is known for its biological activity.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-((2-morpholino-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-((2-morpholino-2-oxoethyl)thio)benzoic acid: Shares the morpholino and thioether functionalities but differs in the core structure.

    3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Lacks the morpholino and thioether groups, providing a simpler structure for comparison.

Uniqueness

The uniqueness of 2-((2-morpholino-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one lies in its combination of functional groups and the pyrimidoindole core. This combination provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from simpler analogs.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(4-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-15-6-8-16(9-7-15)27-22(29)21-20(17-4-2-3-5-18(17)24-21)25-23(27)31-14-19(28)26-10-12-30-13-11-26/h2-9,24H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCWYSICFSOAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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